1-Hexadecanethiol

説明

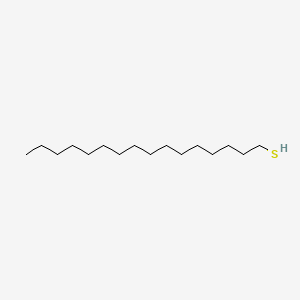

Structure

3D Structure

特性

IUPAC Name |

hexadecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTRWBYBJVGVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3[CH2]15SH, Array, C16H34S | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062709 | |

| Record name | 1-Hexadecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-hexadecanethiol appears as colorless liquid or white solid (below 19 °C) with a strong unpleasant odor. Density (as liquid at 25 °C): 0.83 g/cm3., Colorless liquid or solid (below 64-68 degrees F) with a strong odor; [NIOSH], LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 64-68 °F) with a strong odor. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0318.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

215 °F (NIOSH, 2023), Flash point =102 °C, 135 °C o.c., 215 °F | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0318.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0318.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.85 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.85 | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0318.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 8.9 | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg (NIOSH, 2023), 0.1 [mmHg], Vapor pressure, Pa at 20 °C: 10, 0.1 mmHg | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexadecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0318.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

2917-26-2, 22208-70-4 | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR98QIO1QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

64 to 68 °F (NIOSH, 2023), 18 °C, 64-68 °F | |

| Record name | 1-HEXADECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-HEXADECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0025 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Hexadecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0318.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

1-Hexadecanethiol chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Hexadecanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who utilize this long-chain alkanethiol in their work, particularly in the formation of self-assembled monolayers (SAMs) and surface functionalization.

Core Chemical and Physical Properties

This compound, also known as cetyl mercaptan, is a colorless liquid or solid with a characteristic strong odor.[1] It is a combustible liquid that is practically insoluble in water.[2]

Table 1: General Chemical Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Cetyl mercaptan, Hexadecyl mercaptan, n-Hexadecanethiol |

| CAS Number | 2917-26-2[1] |

| Molecular Formula | C₁₆H₃₄S |

| Molecular Weight | 258.51 g/mol [3][4] |

| SMILES | CCCCCCCCCCCCCCCCS[3][5] |

| InChI | 1S/C16H34S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3[3][5] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Colorless liquid or solid (below 64-68°F) with a strong odor. | [1] |

| Melting Point | 18-20 °C (64.4 - 68 °F) | [2][5][6] |

| Boiling Point | 184-191 °C at 7 mmHg | [3][5][6] |

| 334 °C | [2] | |

| Density | 0.84 g/mL at 25 °C | [3][5] |

| 0.85 g/cm³ | [2] | |

| Vapor Pressure | 0.1 mmHg | [1] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [6] |

| 135 °C (275 °F) | [2] | |

| Refractive Index | n20/D 1.462 | [3][5] |

| Solubility | Insoluble in water.[1][2] Soluble in organic solvents like ether and chloroform.[7] |

Table 3: Spectroscopic Data

| Technique | Description |

| ¹H NMR | Spectra are available for this compound. |

| ¹³C NMR | Spectra are available for this compound. |

| Mass Spectrometry | Mass spectra (electron ionization) are available for this compound.[8] |

| Infrared (IR) Spectroscopy | IR spectra are available for this compound. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 1-bromohexadecane with thiourea.[2]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromohexadecane in a suitable solvent such as ethanol.

-

Addition of Thiourea: Add an equimolar amount of thiourea to the solution.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture and add a solution of a strong base, such as sodium hydroxide, to hydrolyze the intermediate isothiouronium salt.

-

Isolation: The resulting this compound can be isolated by extraction with an organic solvent (e.g., diethyl ether or hexane), followed by washing the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.

Formation of Self-Assembled Monolayers (SAMs) on Gold

This compound is widely used to form well-ordered self-assembled monolayers on gold surfaces.[9] The thiol group has a strong affinity for gold, leading to the spontaneous formation of a dense and stable monolayer.

Methodology:

-

Substrate Preparation:

-

Use a clean gold substrate (e.g., gold-coated silicon wafer or glass slide).

-

Clean the substrate to remove any organic contaminants. A common cleaning procedure involves sonicating the substrate in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can also be used for rigorous cleaning, but requires extreme caution.

-

-

Thiol Solution Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 mM) in a high-purity solvent, such as ethanol.

-

-

Immersion:

-

Immerse the clean gold substrate into the thiol solution. The immersion time can range from a few minutes to several hours, with longer immersion times generally leading to more ordered monolayers. The process is often carried out at room temperature.

-

-

Rinsing:

-

After immersion, remove the substrate from the solution and rinse it thoroughly with the same solvent (e.g., ethanol) to remove any non-specifically adsorbed molecules.

-

-

Drying:

-

Dry the substrate with a gentle stream of inert gas, such as nitrogen or argon.

-

-

Characterization:

-

The quality and properties of the SAM can be characterized using various surface-sensitive techniques, including:

-

Contact Angle Goniometry: To determine the hydrophobicity of the surface.

-

Ellipsometry: To measure the thickness of the monolayer.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface.

-

Atomic Force Microscopy (AFM): To visualize the surface morphology and packing of the monolayer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the monolayer.

-

-

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It has a strong, unpleasant odor and can cause irritation to the eyes, skin, and respiratory system.[1] Ingestion may cause nausea and vomiting.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling this chemical.[6] Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound for its effective and safe use in research and development. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Hexadecanethiol - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Hexadecanethiol(2917-26-2) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 1-十六烷硫醇 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. robinsonbrothers.uk [robinsonbrothers.uk]

- 9. This compound [webbook.nist.gov]

1-Hexadecanethiol (CAS 2917-26-2): A Comprehensive Technical Guide

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough examination of 1-Hexadecanethiol, a long-chain alkanethiol pivotal in various scientific and biomedical applications. From its fundamental physicochemical properties to its critical role in the functionalization of nanoparticles for drug delivery and the formation of self-assembled monolayers, this document serves as a comprehensive resource for professionals in research and development.

Physicochemical Properties

This compound, also known as cetyl mercaptan, is a colorless liquid with a characteristic unpleasant odor.[1][2] It is a combustible substance that is practically insoluble in water but soluble in organic solvents such as ether and chloroform.[1][3] Below its melting point, it exists as a white solid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 2917-26-2 | [1] |

| Molecular Formula | C₁₆H₃₄S | [1] |

| Molecular Weight | 258.51 g/mol | [1] |

| Appearance | Colorless liquid or white solid (below 19 °C) | [4] |

| Odor | Strong, unpleasant | [4] |

| Melting Point | 18-20 °C (64-68 °F) | [1] |

| Boiling Point | 334 °C (633 °F) at 760 mmHg; 184-191 °C at 7 mmHg | [1][5] |

| Density | 0.84-0.85 g/cm³ at 20-25 °C | [1][5] |

| Flash Point | 102 °C (215.6 °F) - closed cup; 135 °C (275 °F) - open cup | [2][5] |

| Refractive Index (n20/D) | 1.462 | [5] |

| Solubility | Insoluble in water; Soluble in ether and chloroform | [1][3] |

| Vapor Pressure | <0.1 hPa at 20 °C | [6] |

| Vapor Density (air=1) | 8.9 | [2] |

Synthesis

The primary synthetic route for this compound involves the reaction of 1-bromohexadecane with thiourea.[1] This nucleophilic substitution reaction is a common method for the preparation of thiols from alkyl halides.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals | References |

| ¹H NMR (in CDCl₃) | Signals corresponding to the terminal methyl group, the long methylene chain, the methylene group adjacent to the sulfur, and the thiol proton. | [7][8] |

| ¹³C NMR (in CDCl₃) | Resonances for the carbons of the hexadecyl chain. | [7] |

| FT-IR (liquid film) | Characteristic peaks for C-H stretching and S-H stretching. | [7][9] |

| Mass Spectrometry (EI) | Molecular ion peak and a fragmentation pattern typical of long-chain alkanes. | [10][11] |

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2] It is mildly irritating to the eyes, skin, and respiratory tract.[2] Upon combustion, it can decompose to produce toxic gases, including sulfur oxides.[2] It reacts violently with strong oxidizing agents, acids, reducing agents, and metals.[2]

Table 3: Safety and Handling Information for this compound

| Aspect | Recommendation | References |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, and respiratory protection in case of inadequate ventilation. | [3][12] |

| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using. | [2][12] |

| Storage | Store in a cool, well-ventilated area, separated from strong oxidants, reducing agents, metals, and acids. | [2] |

| Spill Response | Absorb spills with inert material (e.g., sand, earth) and collect in a sealable container for disposal according to local regulations. | [2] |

| Fire Fighting | Use foam, carbon dioxide, or dry powder. Water jet is not recommended. | [12] |

Experimental Protocols and Applications

This compound is a cornerstone in nanotechnology and surface science, primarily due to the strong affinity of its thiol group for noble metal surfaces, most notably gold.[1] This property allows for the formation of stable, well-ordered self-assembled monolayers (SAMs).

Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

SAMs of this compound on gold are widely used to create well-defined, hydrophobic surfaces for various applications, including as model surfaces for studying wetting, adhesion, and protein adsorption.

Experimental Protocol: Preparation of this compound SAMs on Gold

-

Substrate Preparation: Use gold-coated substrates (e.g., silicon wafers or glass slides with a thin layer of evaporated gold). Clean the substrates thoroughly, for instance, by using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; extreme caution is required ), followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

-

Thiol Solution Preparation: Prepare a dilute solution of this compound (typically 1 mM) in a suitable solvent, such as ethanol.[13]

-

Immersion and Self-Assembly: Immerse the cleaned gold substrate into the thiol solution. The self-assembly process begins immediately. For the formation of a highly ordered monolayer, an immersion time of 24-48 hours is recommended. To minimize oxidation, the container can be backfilled with an inert gas like nitrogen.

-

Rinsing and Drying: After incubation, remove the substrate from the solution and rinse it thoroughly with the solvent (e.g., ethanol) to remove non-chemisorbed molecules. Dry the substrate with a stream of dry nitrogen.

-

Characterization: The quality of the SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Functionalization of Nanoparticles for Drug Delivery

The hydrophobic nature of the hexadecyl chain makes this compound an effective ligand for stabilizing nanoparticles in non-polar solvents and for creating hydrophobic nanoparticle surfaces.[14] In the context of drug delivery, this compound can be used in conjunction with other functional ligands to create amphiphilic coatings on nanoparticles, which can influence their stability, drug-loading capacity, and cellular interactions.

Experimental Protocol: Functionalization of Gold Nanoparticles with this compound for Hydrophobic Drug Encapsulation

This protocol describes a ligand exchange method to modify citrate-stabilized gold nanoparticles.

-

Synthesis of Gold Nanoparticles: Synthesize citrate-stabilized gold nanoparticles (AuNPs) using a standard method, such as the Turkevich method.

-

Ligand Exchange Solution: Prepare a solution of this compound in a water-miscible solvent like ethanol. For co-functionalization to enable drug attachment or improve biocompatibility, a mixture of this compound and a thiolated polyethylene glycol (PEG) derivative (e.g., HS-PEG-COOH) can be used.[14]

-

Functionalization Reaction: Add the thiol solution to the aqueous solution of citrate-stabilized AuNPs with vigorous stirring. The thiol groups will displace the citrate ions on the gold surface. The reaction is typically carried out at room temperature for several hours to overnight.[14]

-

Purification: Purify the functionalized nanoparticles from excess ligands and displaced citrate by repeated centrifugation and resuspension in a suitable solvent.[15]

-

Drug Loading: Hydrophobic drugs can be loaded into the hydrophobic layer created by the this compound molecules. This can be achieved by incubating the functionalized nanoparticles with a solution of the drug, followed by purification to remove the unloaded drug.

-

Characterization: Characterize the functionalized, drug-loaded nanoparticles for size and stability (Dynamic Light Scattering - DLS), surface charge (Zeta Potential), drug loading efficiency (e.g., UV-Vis spectroscopy or HPLC), and morphology (Transmission Electron Microscopy - TEM).[7]

Influence on Cellular Interactions and Signaling Pathways

This compound itself is not known to directly interact with specific biological signaling pathways. Instead, its primary role in a biological context is to modulate the surface properties of nanoparticles, which in turn significantly influences how these nanoparticles interact with cells. The hydrophobic surface created by a this compound coating can affect cellular uptake mechanisms and subsequent intracellular trafficking, which can have downstream effects on various cellular signaling cascades.

The interaction of nanoparticles with cells is a complex process influenced by factors such as size, shape, and surface chemistry.[16] The hydrophobicity imparted by this compound can enhance the affinity of nanoparticles for the lipid bilayer of the cell membrane, potentially leading to increased cellular uptake.[3]

Cellular Uptake Mechanisms:

-

Clathrin-Mediated Endocytosis: A common pathway for the internalization of nanoparticles.[5]

-

Caveolae-Mediated Endocytosis: Often associated with smaller nanoparticles.[17]

-

Macropinocytosis: A non-specific mechanism for the uptake of larger particles and extracellular fluid.[5]

The specific uptake pathway can be influenced by the overall surface properties of the functionalized nanoparticle. For instance, a purely hydrophobic surface might lead to non-specific interactions and aggregation, whereas a mixed monolayer incorporating hydrophilic polymers like PEG can create "stealth" nanoparticles that evade the immune system and exhibit more controlled cellular interactions.[18]

By controlling the surface hydrophobicity with this compound, researchers can tune the interaction of nanoparticles with cells, which is a critical aspect of designing effective drug delivery systems and other nanomedicines. The choice of nanoparticle coating can ultimately determine the intracellular fate of the payload and its potential to interact with and modulate cellular signaling pathways.

References

- 1. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity-Related Bioeffects Induced by Nanoparticles: The Role of Surface Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Enhanced cellular uptake of nanoparticles by increasing the hydrophobicity of poly(lactic acid) through copolymerization with cell-membrane-lipid components - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]

- 7. benchchem.com [benchchem.com]

- 8. Hexadecanethiol(2917-26-2) 1H NMR [m.chemicalbook.com]

- 9. Hexadecanethiol(2917-26-2) IR Spectrum [m.chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Synthesis and Purification of 1-Hexadecanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Hexadecanethiol (also known as cetyl mercaptan), a long-chain alkanethiol widely utilized in nanoparticle synthesis, self-assembled monolayers (SAMs), and various applications within drug development and materials science. This document outlines a standard and reliable synthetic protocol, detailed purification procedures, and methods for characterization to ensure high-purity material suitable for demanding research applications.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 1-bromohexadecane with thiourea to form an S-alkylisothiouronium salt, followed by alkaline hydrolysis of the intermediate.[1] This two-step, one-pot synthesis is a well-established route for the preparation of alkanethiols.

Synthesis Pathway

The synthesis proceeds through a nucleophilic substitution reaction, where the sulfur atom of thiourea attacks the primary carbon of 1-bromohexadecane, displacing the bromide ion to form S-hexadecylisothiouronium bromide. This intermediate is then hydrolyzed under basic conditions to yield this compound.

Caption: Synthesis of this compound from 1-Bromohexadecane and Thiourea.

Experimental Protocol

Materials:

-

1-Bromohexadecane (C₁₆H₃₃Br)

-

Thiourea (CH₄N₂S)

-

Ethanol (C₂H₅OH), 95%

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Formation of S-Hexadecylisothiouronium Bromide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromohexadecane and a slight molar excess of thiourea (e.g., 1.1 equivalents).

-

Add a suitable volume of 95% ethanol to dissolve the reactants.

-

Heat the mixture to reflux with stirring. The reaction is typically complete within 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

-

Alkaline Hydrolysis:

-

After the initial reaction is complete, add a solution of sodium hydroxide (e.g., 2-3 equivalents in water) to the reaction mixture.

-

Continue to heat the mixture at reflux with vigorous stirring for an additional 2-3 hours. During this time, the S-hexadecylisothiouronium bromide will hydrolyze to form this compound.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This step protonates the thiolate to the thiol.

-

Transfer the mixture to a separatory funnel. The product, being insoluble in water, will form a separate organic layer.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

-

Combine the organic layers and wash with water, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification of this compound

The crude product from the synthesis typically contains unreacted starting materials and byproducts. To achieve high purity, further purification is necessary. The two most effective methods for purifying this compound are vacuum distillation and recrystallization.

Purification Workflow

The general workflow for the purification of this compound involves an initial purification step, typically vacuum distillation, followed by an optional recrystallization for achieving very high purity.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Apparatus:

-

A standard vacuum distillation setup, including a round-bottom flask, a short-path distillation head or a Vigreux column, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

Procedure:

-

Place the crude this compound in the distillation flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Begin to evacuate the system slowly to the desired pressure. A pressure of around 7 mmHg is a good starting point.

-

Once the desired pressure is stable, begin to heat the distillation flask.

-

Collect the fraction that distills at the boiling point of this compound at the working pressure. The literature boiling point is 184-191 °C at 7 mmHg.

-

Discard the initial lower-boiling fraction and stop the distillation before any higher-boiling impurities begin to distill.

Materials:

-

Purified this compound from distillation.

-

A suitable solvent (e.g., ethanol, or a mixed solvent system like hexane/ethanol).

Procedure:

-

Dissolve the this compound in a minimal amount of hot solvent in an Erlenmeyer flask.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 1-Bromohexadecane | |

| Reagents | Thiourea, Sodium Hydroxide | |

| Solvent | 95% Ethanol | |

| Reaction Time (Salt Formation) | 2 - 3 hours | |

| Reaction Time (Hydrolysis) | 2 - 3 hours | |

| Typical Yield | 70 - 90% |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄S | |

| Molecular Weight | 258.51 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 18-20 °C | [1] |

| Boiling Point | 184-191 °C at 7 mmHg | |

| Density | ~0.847 g/mL at 20 °C | |

| Purity (Commercial Grade) | >95% (GC) | |

| Purity (High Purity Grade) | >99% (GC) |

Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of this compound. The gas chromatogram will show the retention time of the main component and any impurities, while the mass spectrum will confirm the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule, including the triplet for the terminal methyl group, the broad multiplet for the methylene chain, a quartet for the methylene group adjacent to the sulfur, and a triplet for the thiol proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 16 carbon atoms in the alkyl chain.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic absorption bands for the C-H stretching of the alkyl chain and a weak band for the S-H stretching of the thiol group.

By following the detailed protocols and characterization methods outlined in this guide, researchers can reliably synthesize and purify high-quality this compound for their specific scientific and developmental needs.

References

An In-depth Technical Guide to 1-Hexadecanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hexadecanethiol, a long-chain alkanethiol crucial in nanotechnology, surface chemistry, and materials science. This document details its fundamental molecular properties and provides standardized experimental protocols for its synthesis and application in the formation of Self-Assembled Monolayers (SAMs).

Core Molecular Properties

This compound, also known as cetyl mercaptan, is an organic compound with a 16-carbon alkyl chain terminating in a thiol (-SH) functional group.[1][2] This structure imparts a dual character to the molecule: a nonpolar, hydrophobic hydrocarbon tail and a polar head group with a high affinity for noble metal surfaces, particularly gold.[3]

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Chemical Formula | C₁₆H₃₄S | [1][2][3] |

| Molecular Weight | 258.51 g·mol⁻¹ | [1][2][3] |

| CAS Number | 2917-26-2 | [1][3] |

| Appearance | Colorless liquid or solid below 18°C with a strong, unpleasant odor. | [2][3] |

| Density | 0.85 g/cm³ | [3] |

| Melting Point | 18–20 °C (64–68 °F) | [3] |

| Boiling Point | 334 °C (633 °F) | [3] |

| Solubility in Water | Insoluble | [3] |

| Flash Point | 135 °C (275 °F) | [3] |

| Common Synonyms | n-Hexadecanethiol, Cetyl mercaptan, Hexadecyl mercaptan | [3] |

The logical relationship between the compound's name, formula, and molecular weight is illustrated below.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in forming Self-Assembled Monolayers are provided below.

A common and effective route for synthesizing this compound is the reaction of 1-bromohexadecane with thiourea, followed by alkaline hydrolysis.[1][3] This two-step process first forms an isothiouronium salt intermediate, which is then hydrolyzed to yield the final thiol product.[1]

Step 1: Formation of S-Hexadecylisothiouronium Bromide

-

Reagents & Equipment : 1-bromohexadecane, thiourea, ethanol (95%), round-bottom flask, reflux condenser, heating mantle.

-

Procedure : a. In a round-bottom flask, dissolve thiourea in 95% ethanol. b. Add an equimolar amount of 1-bromohexadecane to the solution. c. Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 3-4 hours with continuous stirring. d. After the reaction period, cool the mixture to room temperature. The S-hexadecylisothiouronium bromide salt will precipitate. e. Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

Step 2: Alkaline Hydrolysis to this compound

-

Reagents & Equipment : S-hexadecylisothiouronium bromide, sodium hydroxide (NaOH), water, separatory funnel, distillation apparatus.

-

Procedure : a. Prepare an aqueous solution of sodium hydroxide (e.g., 10-20% w/v). b. Add the S-hexadecylisothiouronium bromide salt from Step 1 to the NaOH solution. c. Heat the mixture to reflux for 2-3 hours. During this time, the salt will hydrolyze to form this compound. d. After cooling, the oily thiol layer will separate from the aqueous layer. e. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or hexane). f. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. g. Remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure this compound.

The high affinity of the thiol group for gold makes this compound ideal for forming well-ordered, hydrophobic SAMs.[3] A typical protocol requires a clean environment to prevent contamination.[2]

-

Materials & Equipment : Gold-coated substrate (e.g., silicon wafer, glass slide), this compound, 200-proof ethanol, tweezers, clean glass or polypropylene containers, dry nitrogen gas.[2]

-

Substrate Preparation (Cleaning) : a. Thoroughly clean the gold substrate to ensure a pristine surface for monolayer formation. A common method is to rinse with ethanol and deionized water, followed by drying under a stream of dry nitrogen. b. For more rigorous cleaning, use a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Extreme caution is required when handling piranha solution as it is highly corrosive and reactive.

-

Solution Preparation : a. Prepare a dilute solution of this compound in 200-proof ethanol. A typical concentration is 1 to 10 mM.[4][5] b. Ensure all glassware is meticulously cleaned. Rinsing with ethanol before use is recommended.[2]

-

Monolayer Assembly : a. Using clean tweezers, fully immerse the gold substrate into the thiol solution in a dedicated container.[2] b. To minimize oxidation, reduce the headspace above the solution and, if possible, backfill the container with an inert gas like nitrogen before sealing.[2] c. Allow the self-assembly to proceed for 24 to 48 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[2]

-

Post-Assembly Rinsing and Drying : a. After incubation, remove the substrate from the thiol solution with tweezers. b. Rinse the substrate thoroughly with fresh ethanol for 10-15 seconds to remove any physisorbed (non-chemically bonded) molecules.[2] c. Dry the substrate with a gentle stream of dry nitrogen gas. d. The substrate, now coated with a this compound SAM, is ready for storage or analysis.

References

- 1. Buy this compound | 2917-26-2 [smolecule.com]

- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 3. Hexadecanethiol - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Monitoring of the self-assembled monolayer of this compound on a gold surface at nanomolar concentration using a piezo-excited millimeter-sized cantilever sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 1-Hexadecanethiol in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-hexadecanethiol, a long-chain alkanethiol crucial for the formation of self-assembled monolayers (SAMs) and in various nanotechnology and drug delivery applications. A thorough review of publicly available data indicates a lack of precise quantitative solubility values for this compound in common laboratory solvents. Consequently, this document focuses on providing a detailed framework for researchers to determine its solubility accurately. It includes a summary of qualitative solubility, a robust experimental protocol based on the well-established shake-flask method, and a quantitative analysis technique using UV-Vis spectrophotometry. Visual workflows are also provided to aid in the experimental design and conceptual understanding of solubility principles.

Introduction

This compound (CH₃(CH₂)₁₅SH), also known as cetyl mercaptan, is a key reagent in surface science, particularly for the preparation of highly ordered SAMs on noble metal surfaces like gold, silver, and copper. The quality and integrity of these monolayers are highly dependent on the conditions of their formation, including the choice of solvent and the concentration of the thiol solution. An accurate understanding of the solubility of this compound is therefore paramount for reproducible and effective surface functionalization.

Solubility Profile of this compound

Based on its chemical structure—a long, nonpolar C16 alkyl chain and a polar thiol head group—this compound is classified as a nonpolar compound. The principle of "like dissolves like" is the primary determinant of its solubility. It is readily soluble in nonpolar and some polar aprotic organic solvents, while being virtually insoluble in highly polar solvents like water.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL at a specified temperature) for this compound in common organic solvents remains largely unreported in publicly accessible sources. The following table summarizes the available qualitative information.

| Solvent Family | Solvent | Qualitative Solubility | Source(s) |

| Polar Protic | Water | Insoluble | [1][2][3] |

| Ethanol | Soluble | [4] | |

| Methanol | Soluble | ||

| Polar Aprotic | Acetone | Soluble | |

| Ethyl Acetate | Soluble | ||

| Nonpolar Aromatic | Benzene | Soluble | |

| Toluene | Expected to be Soluble | ||

| Nonpolar Aliphatic | Hexane | Expected to be Soluble | |

| Ethers | Diethyl Ether | Soluble | |

| Tetrahydrofuran (THF) | Expected to be Soluble | ||

| Chlorinated | Chloroform | Soluble | |

| Dichloromethane | Expected to be Soluble |

Note: "Expected to be Soluble" is based on the principle of "like dissolves like" and the known solubility of similar long-chain alkanes and alkanethiols.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a detailed methodology for its determination is provided. The "shake-flask" method is a globally recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a substance. This method is coupled with UV-Vis spectrophotometry for the quantification of the dissolved this compound.

Principle

An excess amount of this compound is added to the solvent of interest and agitated in a thermostatically controlled environment for a sufficient period to ensure that equilibrium is reached between the undissolved solute and the saturated solution. After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation. The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 50-100 mg) to a series of vials. The exact amount should be recorded.

-

Pipette a known volume (e.g., 5 mL) of the chosen solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles. Discard the first few drops of the filtrate to saturate the filter material.

-

-

Quantitative Analysis (UV-Vis Spectrophotometry):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Wavelength Scan: Perform a wavelength scan of one of the standard solutions to determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λ_max. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

Sample Measurement: Dilute the filtered saturated solution with the solvent as necessary to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the concentration in the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualizations

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of this compound solubility using the shake-flask method.

Logical Relationship of Solubility

The solubility of this compound is governed by intermolecular forces, as described by the "like dissolves like" principle. This diagram illustrates this relationship.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Hexadecanethiol for Researchers and Drug Development Professionals

Introduction: 1-Hexadecanethiol, also known as cetyl mercaptan, is a long-chain alkanethiol widely utilized in scientific research and drug development for its ability to form self-assembled monolayers on noble metal surfaces, particularly gold. Its application in nanoparticle functionalization, surface modification, and as a reagent in organic synthesis necessitates a thorough understanding of its safety and handling precautions. This guide provides an in-depth overview of the essential safety protocols, hazard information, and emergency procedures to ensure the well-being of laboratory personnel.

Hazard Identification and Classification

This compound is classified as a substance that can cause serious eye irritation.[1] It may also have long-lasting harmful effects on aquatic life.[1] While it is not classified as acutely toxic, corrosive or irritant to the skin, a respiratory or skin sensitizer, germ cell mutagenic, carcinogenic, or a reproductive toxicant, proper handling is crucial to mitigate any potential risks.[1] Short-term exposure may cause mild irritation to the eyes, skin, and respiratory tract.[2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Appearance | Colorless liquid or solid (below 64-68°F) with a strong, characteristic odor. | [2][4] |

| Molecular Formula | C16H34S | [3][5] |

| Molecular Weight | 258.51 g/mol | [6][7] |

| Melting Point | 18-20 °C (64-68 °F) | [6][7] |

| Boiling Point | 184-191 °C at 7 mmHg | [6] |

| Flash Point | 102 °C (215.6 °F) - closed cup; 135 °C (275 °F) - open cup | [2][6] |

| Density | 0.84 g/mL at 25 °C | [6] |

| Vapor Density | 8.9 (air = 1) | [2][3] |

| Vapor Pressure | 10 Pa at 20 °C | [2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and chloroform. | [2][3][5][7] |

Exposure Controls and Personal Protection

To minimize exposure and ensure a safe working environment, a combination of engineering controls and personal protective equipment (PPE) is essential.

Engineering Controls

-

Ventilation: Handle this compound in a well-ventilated area.[5] The use of a chemical fume hood is recommended, especially when the material is heated or when there is a potential for aerosol generation.[8]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Purpose and Use |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes.[8] |

| Hand Protection | Impermeable and chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and replaced if damaged.[1][8] |

| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[8] |

| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. For interventions or in case of insufficient ventilation, an appropriate respirator with an organic vapor cartridge (e.g., Type ABEK) should be used.[5][8] | To prevent inhalation of vapors. The selection of a respirator depends on the concentration and nature of the airborne contaminant. |

Handling and Storage

Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe vapors or mists.[8]

-

Do not eat, drink, or smoke in work areas.[2]

-

Keep away from incompatible materials such as strong oxidants, reducing agents, acids, and metals.[2][3][4]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep containers tightly closed when not in use.[8]

-

It is classified as a combustible liquid (Storage Class 10).[6]

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for handling any accidental exposure or release.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.[1][4] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, diatomite, universal binder) and collect it in a suitable, closed container for disposal.[1][2] Ventilate the area and wash the spill site after material pickup is complete.

Toxicological Information

While comprehensive toxicological data is not fully available, the primary known health hazard is serious eye irritation.[1] It is not classified as a skin irritant, but prolonged or repeated contact may cause redness.[2] Inhalation of high concentrations of vapor may cause respiratory tract irritation, headache, dizziness, and nausea.[4]

Experimental Protocols Workflow

The following diagram illustrates a generalized workflow for the safe handling of this compound in a research setting.

Caption: Workflow for the safe handling of this compound.

Disposal Considerations

Dispose of this compound and its contaminated materials in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.

Disclaimer: This document is intended as a guide and does not replace the need for a comprehensive risk assessment before handling this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. chemos.de [chemos.de]

- 2. louisville.edu [louisville.edu]

- 3. ICSC 0025 - this compound [inchem.org]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 5. Respiratory protection equipments C16H34S (this compound), CAS number 2917-26-2 [en.gazfinder.com]

- 6. This compound = 95.0 GC 2917-26-2 [sigmaaldrich.com]

- 7. Hexadecanethiol - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Hexadecanethiol: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexadecanethiol, also known by its synonyms cetyl mercaptan and hexadecyl mercaptan, is a long-chain alkanethiol that has garnered significant interest in various scientific and biomedical fields. Its ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, makes it an invaluable tool in surface functionalization, nanotechnology, and the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound. Detailed experimental protocols for the formation of SAMs and the synthesis of this compound-capped nanoparticles are presented, along with a summary of its emerging role in drug delivery, supported by quantitative data.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic unpleasant odor.[1] It is a combustible material and is practically insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[1][2] Below its melting point, it exists as a white solid.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | Hexadecane-1-thiol | [1] |

| Synonyms | Cetyl mercaptan, Hexadecyl mercaptan, 1-Mercaptohexadecane | [1][4][5] |

| CAS Number | 2917-26-2 | [1][4] |

| Molecular Formula | C₁₆H₃₄S | [1] |

| Molar Mass | 258.51 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.84 - 0.85 g/cm³ at 25 °C | [1][6] |

| Melting Point | 18-20 °C (64-68 °F) | [1][6] |

| Boiling Point | 334 °C (633 °F) | [1] |

| Flash Point | 135 °C (275 °F) (open cup) | [1][4] |

| Solubility in Water | Insoluble | [1][4] |

Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of 1-bromohexadecane with thiourea.[1] This two-step process, known as the alkyl halide-thiourea reaction, first forms an isothiouronium salt, which is then hydrolyzed to yield the corresponding thiol.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[4] It can cause skin and eye irritation.[2] Inhalation may lead to respiratory tract irritation, headache, nausea, and dizziness.[4][7] The substance decomposes upon combustion, producing toxic gases, including sulfur oxides.[1][4] It reacts violently with strong oxidizing agents, acids, reducing agents, and metals.[1][4]

When handling this compound, it is recommended to work in a well-ventilated area or under a chemical fume hood.[7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[6][8] In case of spills, the liquid should be absorbed with an inert material and disposed of according to local regulations.[4]

Key Applications